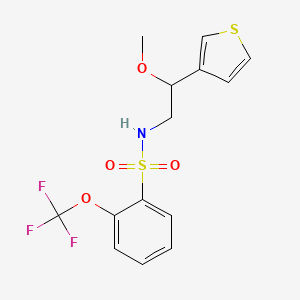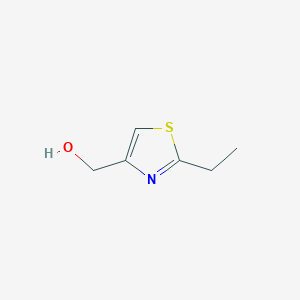
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” is a cyclopentadienyl compound of Barium . It has a molecular formula of C24H38Ba and an average mass of 463.885 Da . Cyclopentadienyl compounds of Barium are commonly used ALD/CVD precursors for depositing Barium containing thin films .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Dynamic Behavior and Synthesis : The study by Westerhausen, Lang, and Schwarz (1996) explores the synthesis and temperature-dependent monomer-dimer equilibrium of barium bis[bis(isopropyldimethylsilyl)phosphanide]. This compound demonstrates significant structural insights into the coordination and bonding behavior of barium complexes, with specific attention to the P–Ba–P bond angles and Ba–P distances (Westerhausen, Lang, & Schwarz, 1996).
Organocalcium and -barium Complexes : Williams, Hanusa, and Huffman (1992) discuss the reaction of organocalcium and -barium complexes with pyrazines, leading to the formation of highly colored adducts. The structural characterization of these complexes provides valuable information on the coordination environment and electronic structure of barium centers (Williams, Hanusa, & Huffman, 1992).
Barium Dipivaloylmethanate for CVD : Fedotova et al. (1995) conducted a physico-chemical study of bis-(dipivaloylmethanato)barium(II) focusing on its application in Chemical Vapor Deposition (CVD) processes. The study emphasizes the synthesis, purification, and thermal stability of the compound, providing a foundation for its application in thin film deposition (Fedotova, Igumenov, Mamatyuk, & Sidorenko, 1995).
First Organobarium X-ray Structure : The work by Williams, Hanusa, and Huffman (1988) presents the first X-ray crystal structure of an organobarium complex, bis(pentamethylcyclopentadienyl)barium, showcasing its 'quasi-polymeric' chains. This groundbreaking study provides critical insights into the bonding and structural aspects of organobarium chemistry (Williams, Hanusa, & Huffman, 1988).
Wirkmechanismus
Action Environment
The action, efficacy, and stability of “Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” can be influenced by various environmental factors . These can include the pH of the environment, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- can be achieved through the reaction of Barium with 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene.", "Starting Materials": [ "Barium", "1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene" ], "Reaction": [ "Add Barium to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene to the flask slowly while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the precipitated product and wash with THF.", "Dry the product under vacuum to obtain Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-." ] } | |
CAS-Nummer |
210758-43-3 |
Molekularformel |
C24H38Ba |
Molekulargewicht |
463.895 |
IUPAC-Name |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
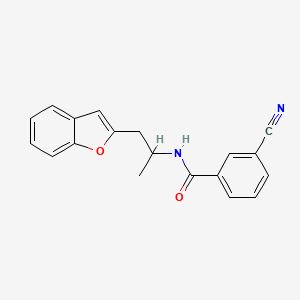
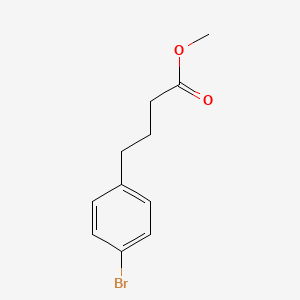
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
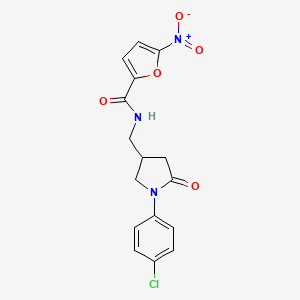
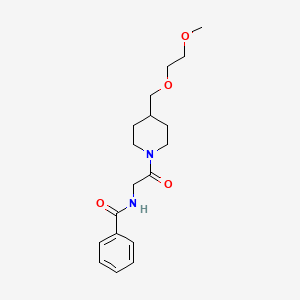
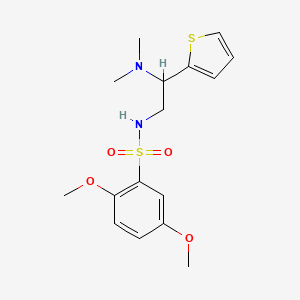
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2859291.png)
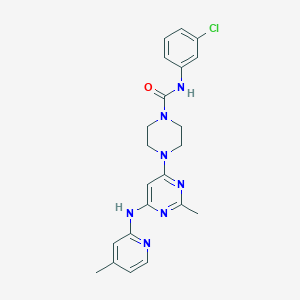
![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2859297.png)
